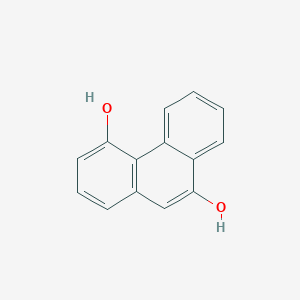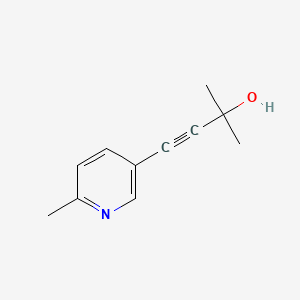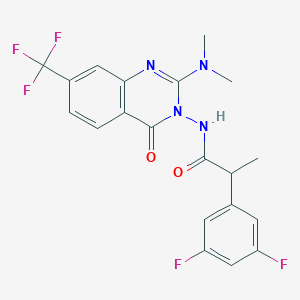
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride is a chemical compound with the molecular formula C19H23NO·HCl. It is a derivative of morpholine, a heterocyclic amine, and features a biphenyl group attached to the morpholine ring via a propyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride typically involves the following steps:
-
Formation of the Biphenyl Propyl Intermediate: : The initial step involves the synthesis of a biphenyl propyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where biphenyl is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
-
Attachment of the Morpholine Ring: : The biphenyl propyl intermediate is then reacted with morpholine. This step usually involves nucleophilic substitution, where the propyl group of the intermediate displaces a leaving group on the morpholine ring.
-
Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halides (e.g., NaCl, KBr) in polar solvents, alkoxides (e.g., NaOCH3) in alcohols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives
Wissenschaftliche Forschungsanwendungen
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The biphenyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds and electrostatic interactions with specific amino acid residues, modulating the activity of the target proteins and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-(4-Butoxyphenyl)propyl)morpholine hydrochloride
- 4-(3-(4-Methoxyphenyl)propyl)morpholine hydrochloride
- 4-(3-(4-Chlorophenyl)propyl)morpholine hydrochloride
Comparison
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride is unique due to the presence of the biphenyl group, which imparts distinct physicochemical properties such as increased lipophilicity and steric bulk. This makes it more effective in crossing biological membranes and interacting with hydrophobic pockets of target proteins compared to its analogs with simpler aromatic substituents .
Eigenschaften
CAS-Nummer |
50910-37-7 |
|---|---|
Molekularformel |
C19H24ClNO |
Molekulargewicht |
317.9 g/mol |
IUPAC-Name |
4-[3-(4-phenylphenyl)propyl]morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-6-18(7-3-1)19-10-8-17(9-11-19)5-4-12-20-13-15-21-16-14-20;/h1-3,6-11H,4-5,12-16H2;1H |
InChI-Schlüssel |
BADFOFNTZYJKPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


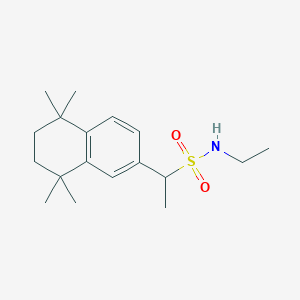


![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
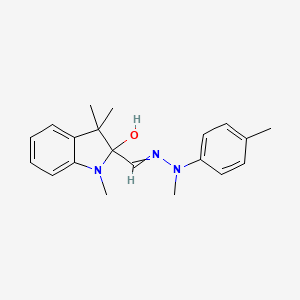
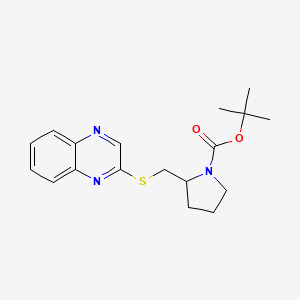

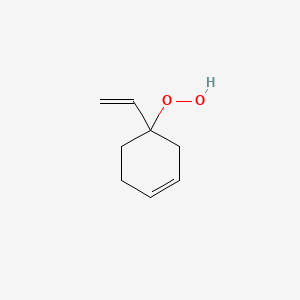
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)

